

An In-depth Technical Guide to 4-Nitrobenzenesulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrobenzenesulfonamide**

Cat. No.: **B188996**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Nitrobenzenesulfonamide**. It details experimental protocols for its synthesis and purification and explores its applications in organic synthesis and as a biologically active compound. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Core Properties of 4-Nitrobenzenesulfonamide

4-Nitrobenzenesulfonamide, also known as p-nitrobenzenesulfonamide or nosylamide, is a versatile organic compound with significant applications in medicinal chemistry and organic synthesis.^{[1][2]} Its chemical structure consists of a benzene ring substituted with a nitro group and a sulfonamide group.

Physical and Chemical Data

A summary of the key physical and chemical properties of **4-Nitrobenzenesulfonamide** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₄ S	[1][3]
Molecular Weight	202.19 g/mol	[1][3]
Appearance	Light yellow to beige crystalline powder	[1]
Melting Point	178-180 °C	[1][3]
Boiling Point (Predicted)	417.8 ± 47.0 °C	[3]
Density (Estimated)	1.505 g/cm ³	[3]
Water Solubility	606.6 mg/L at 15 °C	[3]
pKa (Predicted)	9.48 ± 0.10	[3]
CAS Number	6325-93-5	[1][3]

Table 1: Physical and Chemical Properties of **4-Nitrobenzenesulfonamide**

Spectral Data

Spectral analysis is crucial for the identification and characterization of **4-Nitrobenzenesulfonamide**. Key spectral data are summarized in Table 2.

Spectral Technique	Key Features	Source(s)
¹ H NMR	Spectra available in DMSO-d ₆	[4]
IR Spectroscopy	Spectra available	[4]
Mass Spectrometry	Mass spectra (GC-MS) are available for review	[4]
Raman Spectroscopy	Spectra available	[4]

Table 2: Spectral Data for **4-Nitrobenzenesulfonamide**

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. This section provides protocols for the synthesis and purification of **4-Nitrobenzenesulfonamide**.

Synthesis of 4-Nitrobenzenesulfonamide

The most common method for the synthesis of **4-Nitrobenzenesulfonamide** involves the reaction of 4-nitrobenzenesulfonyl chloride with ammonia.^[5]

Materials:

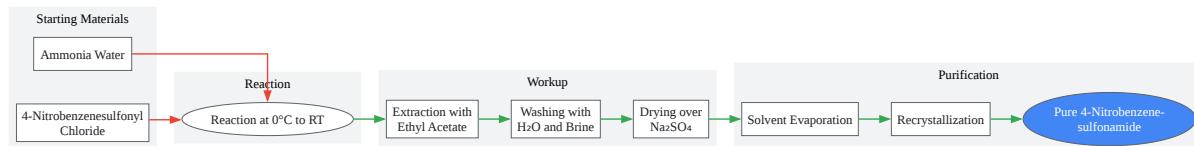
- 4-nitrobenzenesulfonyl chloride
- Ammonia water
- Ethyl acetate
- Water
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate
- Ice bath

Procedure:

- In a suitable reaction vessel, cool 10 mL of ammonia water in an ice bath.
- To the cooled ammonia water, add 6.7 g of 4-nitrobenzenesulfonyl chloride in portions while maintaining the temperature.
- Stir the resulting mixture at room temperature for 3 hours.
- Extract the reaction mixture with 100 mL of ethyl acetate.
- Wash the organic layer sequentially with water and a saturated aqueous sodium chloride solution.
- Dry the ethyl acetate layer over anhydrous sodium sulfate.

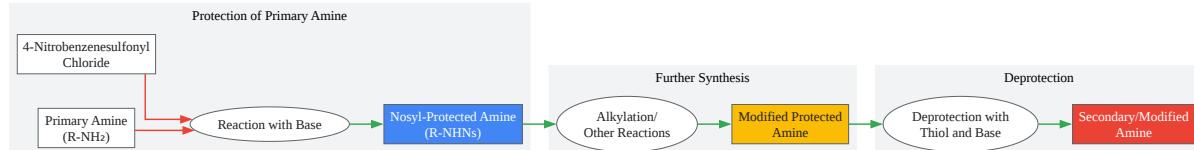
- Evaporate the solvent under reduced pressure to yield **4-nitrobenzenesulfonamide**.[\[5\]](#)

Purification by Recrystallization

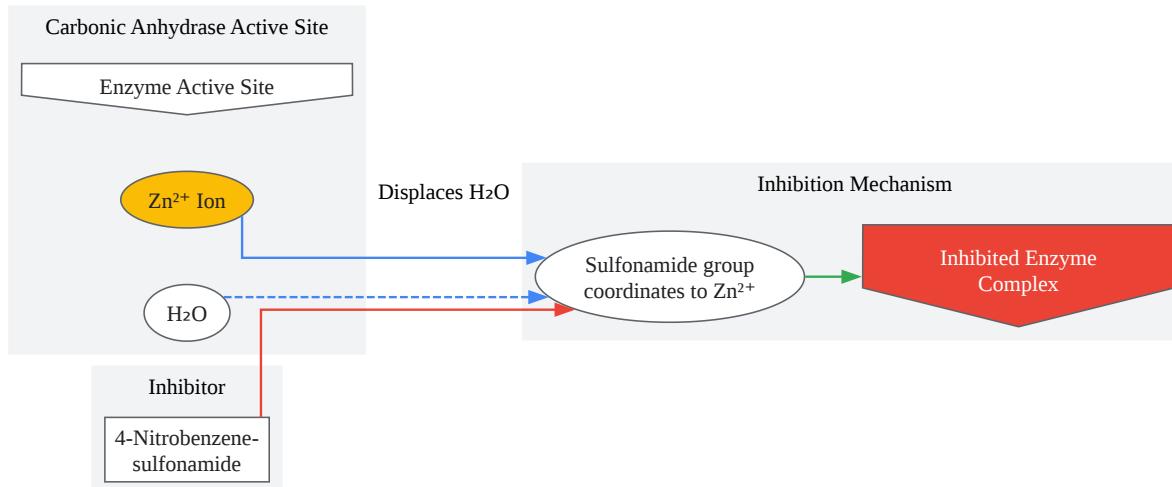

Purification of the crude **4-Nitrobenzenesulfonamide** can be achieved by recrystallization to obtain a product of high purity. The choice of solvent is critical and should be determined by preliminary solubility tests.

General Procedure:

- Solvent Selection: Identify a suitable solvent in which **4-Nitrobenzenesulfonamide** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Dissolution: In an Erlenmeyer flask, dissolve the crude **4-Nitrobenzenesulfonamide** in a minimal amount of the hot solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
- Collection of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.


Visualizing Key Processes

Diagrams are provided to illustrate the synthesis workflow, its application as a protecting group, and its mechanism of action as a carbonic anhydrase inhibitor.


[Click to download full resolution via product page](#)

Synthesis Workflow for **4-Nitrobenzenesulfonamide**.

[Click to download full resolution via product page](#)

Workflow of **4-Nitrobenzenesulfonamide** as a Protecting Group.

[Click to download full resolution via product page](#)

Mechanism of Carbonic Anhydrase Inhibition.

Applications in Research and Development

4-Nitrobenzenesulfonamide serves as a crucial building block in various chemical transformations and exhibits notable biological activity.

Chemical Synthesis

In organic synthesis, **4-Nitrobenzenesulfonamide** is utilized as a source of nitrene in reactions such as the copper(I)-catalyzed asymmetric aziridination of alkenes.^[2] Furthermore, the sulfonamide moiety can act as a protecting group for primary and secondary amines. The "nosyl" group can be readily introduced and later removed under mild conditions, making it a valuable tool in multi-step organic synthesis.

Biological Activity

4-Nitrobenzenesulfonamide is recognized as an inhibitor of carbonic anhydrase.^[6] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.^[7] The sulfonamide moiety of **4-Nitrobenzenesulfonamide** binds to the zinc ion in the active site of carbonic anhydrase, preventing its catalytic activity.^[8] This interaction is a key area of research in the development of more selective and potent carbonic anhydrase inhibitors.

This technical guide provides foundational information for researchers and professionals working with **4-Nitrobenzenesulfonamide**. The presented data and protocols are intended to support further investigation and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrobenzenesulfonamide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188996#physical-and-chemical-properties-of-4-nitrobenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com